molecular formula C10H10N2OS B12975993 4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde

4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde

Cat. No.: B12975993
M. Wt: 206.27 g/mol
InChI Key: KIBXEISNUACKKX-UHFFFAOYSA-N
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Description

4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H10N2OS/c1-8-3-11-12(4-8)5-9-2-10(6-13)14-7-9/h2-4,6-7H,5H2,1H3

InChI Key

KIBXEISNUACKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2=CSC(=C2)C=O

Origin of Product

United States

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